molecular formula C8H4ClF3O2 B1406940 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid CAS No. 1523486-08-9

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B1406940
CAS No.: 1523486-08-9
M. Wt: 224.56 g/mol
InChI Key: JJGIFZFAIJZROE-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid is a multifunctional fluorinated building block designed for research and development applications. This compound features a phenylacetic acid scaffold differentially substituted with chlorine and fluorine atoms, making it a valuable intermediate in medicinal chemistry and materials science. Its structure suggests potential use in the synthesis of active pharmaceutical ingredients (APIs), particularly in developing protease inhibitors or kinase-targeted therapies, where the difluoroacetate moiety can influence potency and metabolic stability . In agrochemical research, this acid may serve as a precursor to novel herbicides or pesticides, as structurally similar fluoroacetic acid derivatives are known for their bioactive properties . The distinct electronic properties imparted by the fluorine atoms also make this compound a candidate for creating advanced materials, such as ligands for catalysts or monomers for specialty polymers. Researchers can utilize it in Suzuki-Miyaura cross-couplings or amide coupling reactions to construct more complex molecular architectures. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and handling should adhere to strict safety protocols appropriate for fluorinated organic compounds.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGIFZFAIJZROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Fluorophenyl Precursors

The aromatic ring with 4-chloro and 2-fluoro substituents is often prepared via controlled halogenation and fluorination of substituted benzenes. For example, related compounds such as 4-chloro-2,5-difluorobenzoic acid have been synthesized starting from p-fluoronitrobenzene through bromination, reduction, chlorination, diazotization, and fluorination steps, yielding high-purity products suitable for further transformations.

Similarly, the synthesis of 4-chloro-2-fluorotoluene, a related intermediate, involves:

  • Salification of 5-chloro-2-methylaniline with anhydrous hydrofluoric acid.
  • Diazotization with sodium nitrite at low temperatures.
  • Thermolysis to yield the fluorinated toluene derivative.
  • Subsequent washing, neutralization, and distillation steps to purify the product.

These methods highlight the importance of careful control of reaction conditions (temperature, stoichiometry, order of addition) to achieve regioselective halogenation and fluorination.

A key step in preparing 2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid is the introduction of the difluoromethyl group adjacent to the carboxylic acid.

Recent advances in late-stage difluoromethylation provide useful methodologies:

  • Coupling of aryl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates.
  • Subsequent hydrolysis and decarboxylation steps yield the difluoromethylated arenes.
  • This stepwise one-pot protocol allows access to difluoromethylated aromatic acids from aryl halides with good generality.

This strategy is adaptable to the synthesis of this compound by selecting appropriate aryl halide precursors.

Practical Preparation and Formulation Data

Stock Solution Preparation

For laboratory and in vivo studies, preparation of stock solutions of this compound is standardized. The following table summarizes volumes required to prepare stock solutions of various molarities from different amounts of compound:

Amount of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 4.4532 0.8906 0.4453
5 mg 22.2658 4.4532 2.2266
10 mg 44.5315 8.9063 4.4532

Note: These calculations are based on the molecular weight of 224.56 g/mol and assume complete dissolution.

In Vivo Formulation Method

A typical in vivo formulation involves:

  • Preparing a DMSO master solution of the compound.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil.
  • Ensuring clarity after each addition by vortexing, ultrasound, or gentle heating.
  • Strict order of solvent addition is critical to maintain solubility and stability.

Summary Table of Key Preparation Steps

Step Description Key Conditions/Notes Reference
Aromatic ring halogenation Bromination, reduction, chlorination, diazotization, fluorination Control temperature, order of addition
Difluoromethylation Coupling aryl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate One-pot hydrolysis and decarboxylation
Stock solution preparation Dissolution in DMSO, PEG300, Tween 80, water or corn oil Stepwise solvent addition, clarity checks
Purification Washing, neutralization, distillation (for intermediates) Temperature control, recovery of HF acid

Research Findings and Notes

  • The halogenation and fluorination steps require precise control to avoid unwanted isomers or over-halogenation.
  • The difluoromethylation protocol is versatile but may require optimization depending on the electronic nature of the aromatic precursor.
  • The final acid compound has a predicted density of 1.55 g/cm³ and boiling point around 289 °C, indicating stability suitable for pharmaceutical development.
  • Commercial suppliers provide calculators and detailed protocols for solution preparation and in vivo formulation to facilitate research use.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antiproliferative properties against various cancer cell lines. Studies have shown that derivatives of difluoroacetic acid can inhibit tumor growth and may serve as potential chemotherapeutic agents. For example, research indicates that compounds with similar structures exhibit significant activity against solid tumors and blood-borne malignancies .

Case Study: Anticancer Activity
A study published in a patent highlighted the use of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid as part of a pharmaceutical composition aimed at treating cancer. The results demonstrated that the compound effectively reduced cell proliferation in vitro, suggesting its potential as a therapeutic agent for oncology applications .

Agrochemicals

Fluorinated compounds are increasingly utilized in the agricultural sector due to their enhanced biological activity and selectivity. The incorporation of fluorine can improve the effectiveness of herbicides and pesticides by altering their interaction with biological targets.

Case Study: Herbicidal Activity
Research has indicated that difluoroacetic acids can act as herbicides, exhibiting selective toxicity towards specific plant species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .

Comparative Analysis of Fluorinated Compounds

The following table summarizes key characteristics and applications of various fluorinated compounds, including this compound.

Compound NameApplication AreaKey ActivityReferences
This compoundMedicinal ChemistryAntiproliferative
Difluoromethyl phenyl sulfideMedicinal ChemistryAntimicrobial
Fluorinated herbicides (various)AgrochemicalsSelective herbicidal activity
Fluorinated pharmaceuticals (various)Medicinal ChemistryEnhanced bioactivity

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Key References
2-(4-Chlorophenyl)-2,2-difluoroacetic acid C₈H₅ClF₂O₂ 206.57 4-Cl
2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid C₈H₄Cl₂F₂O₂ 237.02 2-Cl, 3-Cl
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid C₈H₄F₄O₂ 208.11 3-F, 5-F
MHY3200 (Benzo[d]thiazol derivative) C₁₅H₈ClF₂O₃S 344.74 4-(5-Cl-benzothiazol-2-yl)phenoxy
2d (Diclofenac analog) C₁₄H₇Cl₂F₃NO₂ 347.98 2-((2,6-diCl-4-F-phenyl)amino)-5-F

Key Observations :

  • Steric Hindrance : Compared to MHY3200, which has a bulky benzo[d]thiazol group, the target compound’s smaller substituents may improve membrane permeability .
  • Solubility : Fluorine substitutions generally reduce lipophilicity (logP), but the presence of chlorine may counterbalance this effect .

Biological Activity

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid (CAS: 1523486-08-9) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H4ClF3O2
  • Molecular Weight : 224.56 g/mol
  • Purity : 98% .

The biological activity of this compound is primarily linked to its role as a metabolic inhibitor. Compounds with similar structures often interfere with metabolic pathways, particularly those involving fluorinated intermediates. For instance, fluoroacetate, a related compound, disrupts the citric acid cycle by inhibiting aconitase and citrate transport, leading to toxic accumulations of citrate in tissues .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in specific cancer types. The exact mechanism remains under investigation but is believed to involve the disruption of metabolic processes essential for cell proliferation.

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that compounds structurally related to this compound exhibited significant inhibitory effects on the proliferation of cancer cell lines such as HCT-8 and others. The effective concentration (EC50) for related compounds was reported in the low micromolar range (e.g., ~0.56 μM) .
  • Toxicity Assessment : The compound's toxicity profile has been evaluated through animal studies, revealing potential side effects typical of fluorinated compounds, such as metabolic disturbances and organ-specific toxicity .

Comparative Biological Activity Table

Compound NameEC50 (μM)Mechanism of ActionReference
This compound~0.56Inhibition of metabolic pathways
Fluoroacetate0.1Inhibition of aconitase in the citric cycle
5-Fluoro-5-deoxyadenosine~6Metabolic interference

Safety and Environmental Impact

Fluorinated compounds like this compound raise concerns regarding environmental persistence and toxicity. Studies suggest that such compounds can accumulate in biological systems and may pose risks to both human health and ecosystems if not managed properly .

Q & A

Q. What are the standard synthetic routes for 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid, and what key intermediates are involved?

  • Methodological Answer : A common approach involves halogenated benzaldehyde precursors, such as 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8), which undergoes nucleophilic substitution or Friedel-Crafts acylation to introduce the difluoroacetic acid moiety. For example, coupling with ethyl difluoroacetate under basic conditions (e.g., KOtBu) in anhydrous solvents like THF or 1,4-dioxane at elevated temperatures (80–90°C) can yield the target compound. Subsequent hydrolysis with aqueous HCl or H₂SO₄ removes protecting groups . Intermediate characterization via NMR (¹H/¹⁹F) and LC-MS is critical to confirm regiochemical purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Essential for confirming the substitution pattern on the phenyl ring and the presence of difluoroacetic acid. For example, the ¹⁹F NMR spectrum should show distinct signals for the ortho-fluorine (δ ~ -110 ppm) and the difluoroacetic group (δ ~ -95 ppm) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated in related fluorophenyl acetamide structures .
  • HPLC-MS : Ensures purity (>95%) and detects trace by-products, such as dehalogenated or over-alkylated derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing by-products?

  • Methodological Answer :
  • Catalyst Screening : Enzymatic methods (e.g., nitrilase-catalyzed hydrolysis) from analogous compounds show high stereoselectivity but require pH control (pH 8–9) and moderate temperatures (37–40°C) . Transition-metal catalysts (e.g., Pd/C for deprotection) may improve efficiency but risk halogen displacement.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of halogenated intermediates, while mixed solvents (e.g., H₂O:1,4-dioxane) balance reactivity and hydrolysis rates .
  • Inert Atmosphere : Critical for reactions involving boronic esters or air-sensitive intermediates, as seen in Suzuki-Miyaura coupling steps for related fluorophenyl derivatives .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., 90°C, 24 h in 1,4-dioxane with KOAc) to isolate variables affecting NMR shifts .
  • Computational Validation : Use density functional theory (DFT) calculations to simulate ¹⁹F NMR spectra and compare with experimental data, addressing discrepancies caused by solvent effects or dynamic equilibria .
  • Cross-Lab Collaboration : Share raw spectral data (e.g., via repositories like PubChem) to identify systematic errors in instrumentation or sample preparation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Reactant of Route 2
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2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

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